molecular formula C14H17NO5 B554447 Z-HYP-OMe CAS No. 64187-48-0

Z-HYP-OMe

Cat. No. B554447
CAS RN: 64187-48-0
M. Wt: 279.29 g/mol
InChI Key: DGYHPLMPMRKMPD-UHFFFAOYSA-N
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Description

Z-HYP-OMe, also known as N-Cbz-L-4-Hydroxyproline methyl ester, is a biochemical reagent . It has the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . It is used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of Z-HYP-OMe is represented by the formula C14H17NO5 . The IUPAC name for Z-HYP-OMe is 1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate . The InChI and SMILES strings provide a textual representation of the molecule’s structure .


Physical And Chemical Properties Analysis

Z-HYP-OMe is a light yellowish liquid . It has a molecular weight of 279.29 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Fabrication and Characterization of Zein-Tea Polyphenols-Pectin Ternary Complex Nanoparticles as an Effective Hyperoside Delivery System Formation Mechanism, Physicochemical Stability, and In Vitro Release Property

    by Wang et al. (2021): This study discusses the development of HYP-loaded zein-tea polyphenols-pectin ternary complex nanoparticles for delivering hyperoside. These nanoparticles showed improved stability and sustained release under simulated gastrointestinal conditions, highlighting their potential in food applications (Wang et al., 2021).

  • Zein-Pectin Composite Nanoparticles as an Efficient Hyperoside Delivery System Fabrication, Characterization, and In Vitro Release Property

    by Wang et al. (2020): This paper also focuses on a hyperoside delivery system using zein and pectin composite nanoparticles. These nanoparticles demonstrated effective encapsulation and sustained release of hyperoside, suggesting their usefulness in functional foods, beverages, and pharmaceutical products (Wang et al., 2020).

  • A Dynamic Zn Site in Helicobacter pylori HypA A Potential Mechanism for Metal-Specific Protein Activity

    by Kennedy et al. (2007): This research explores the Zn binding site in HypA, an accessory protein critical for supplying nickel to NiFe hydrogenases. The study provides insights into the structural changes in the Zn site upon nickel binding, offering a potential mechanism for metal ion discrimination (Kennedy et al., 2007).

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKAGQHUUDRPOI-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-HYP-OMe

CAS RN

64187-48-0
Record name 2-Methyl 1-(phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64187-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2S,4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Leparoux, Y Fortun, B Colas - Biotechnology letters, 1994 - Springer
… Preparative synthesis of g-galactosyl-(Z-Hyp-OMe) was carried out at 37C for 6 h … Z-HypOMe and 84 units of P-galactosidase activity. Extraction and purification of &alactosyl-(ZHyp-OMe…
Number of citations: 16 link.springer.com
S Leparoux, M Padrines, G Placier, B Colas - Biochimica et Biophysica Acta …, 1997 - Elsevier
… N-Benzyloxycarbonyl serine methyl ester (Z-Ser-OMe), N-benzyloxycarbonyl threonine methyl ester (Z-Thr-OMe) and N-benzyloxycarbonyl hydroxyproline methyl ester (Z-Hyp-OMe) …
Number of citations: 24 www.sciencedirect.com
JL Torres, I Haro, E Bardaji, G Valencia… - Tetrahedron, 1988 - Elsevier
… derivative of 18 was obtained from 3 and Fmoc-Hyp-OMe (15) with 50% chemical yield, whereas from 3 and Z-Hyp-OMe (16) 40% chemical yield was achieved. O-glucosyl enkephalin …
Number of citations: 14 www.sciencedirect.com
LP Kouame, FA Kouame, SL Niamke, BM Faulet… - International Journal of …, 2005 - Springer
… N-Benzyloxycarbonyl threonine methyl ester (Z-Thr-OMe), N-benzyloxycarbonyl serine methyl ester (Z-Ser-OMe) and N-benzyloxycarbonyl hydroxyproline methyl ester (Z-HypOMe) …
Number of citations: 23 link.springer.com
JL Torres, H Pepermans, G Valencia, F Reig… - The EMBO …, 1989 - embopress.org
… Z-Hyp-OMe (0.700 g, 2.5 mmol) was dissolved in 40 ml of dry benzene and 40 ml of nitromethane and heated under anhydrous conditions until about 15 ml of solvent had distilled off. …
Number of citations: 12 www.embopress.org
S Kumar, KK Mishra, SK Singh, K Borish… - The Journal of …, 2019 - pubs.aip.org
Specific folded structures of peptides and proteins depend on the sequence of various amino acid residues as well as different types of noncovalent interactions induced by the …
Number of citations: 12 pubs.aip.org
JL Torres, I Haro, G Valencia, F Reig, JM García-Antón - Experientia, 1989 - Springer
… The 130-glycosylation of Z-Hyp-OMe was performed by the Koenigs-Knorr procedure 13 using 2,3,4,6-tetra-Oacetyl
Number of citations: 14 link.springer.com
Y Zhao - 2015 - uh-ir.tdl.org
… to synthesize both Boc-117 and Cbz-118 protected cis-4-amino proline methyl esters 2.14 and 2.15 (Scheme 2.5) from commercially available N-Boc-Hyp-OMe and Z-Hyp-OMe. …
Number of citations: 0 uh-ir.tdl.org
S Nzonza Leparoux - 1994 - theses.fr
… Ainsi, des taux importants de galactosyl-(z-ser-ome) et galactosyl-(z-hyp-ome) sont obtenus avec la z-ser-ome et la z-hyp-ome comme accepteurs de glycosyle, 35% et 28% …
Number of citations: 3 www.theses.fr
JM Lacombe, AA Pavia… - Canadian Journal of …, 1981 - cdnsciencepub.com
… A une solution de Z-Hyp-OMe (8) (0,84g, 3 mmol) et de tetrabenzyl galactose (2) (0,54g, 1 mmol) dans le dichloromethane (7,5 mL) refroidie a -60"c est ajoutk I'anhydride tri…
Number of citations: 54 cdnsciencepub.com

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